molecular formula C6H9N3O2 B8700013 2-(5-Methylisoxazol-3-yl)acetohydrazide CAS No. 934172-41-5

2-(5-Methylisoxazol-3-yl)acetohydrazide

Cat. No.: B8700013
CAS No.: 934172-41-5
M. Wt: 155.15 g/mol
InChI Key: ZLRRLPXAEDGQKL-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)acetohydrazide is a hydrazide derivative featuring a 5-methylisoxazole moiety. It is synthesized via the reaction of 5-methylisoxazole-3-carbohydrazide with arylisothiocyanates, followed by cyclization in basic conditions (e.g., aqueous K₂CO₃) to form triazol-3-thiol derivatives . This compound serves as a precursor for diverse heterocyclic systems, including 1,2,4-triazoles and S-β-D-acetylglucosides, which are explored for biological activities such as antimicrobial and anticancer properties .

Properties

CAS No.

934172-41-5

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)acetohydrazide

InChI

InChI=1S/C6H9N3O2/c1-4-2-5(9-11-4)3-6(10)8-7/h2H,3,7H2,1H3,(H,8,10)

InChI Key

ZLRRLPXAEDGQKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituents significantly influence synthetic complexity and yield. For example, aromatic systems (e.g., 4-chlorophenoxy) achieve high yields (>80%) via straightforward hydrazine reactions , while heterocyclic backbones (e.g., xanthine) require prolonged heating .
  • The target compound’s synthesis involves multi-step cyclization, typical for isoxazole-containing derivatives .

Key Observations :

  • Antimicrobial Activity: 2-(Pyridine-2-ylamino)acetohydrazide derivatives exhibit potent antimicrobial effects (MIC ~30 μg/cm³), surpassing the target compound’s derivatives, which show moderate activity .
  • Anticancer Activity: Benzothiazole acylhydrazones demonstrate broad-spectrum cytotoxicity, while 1,2,4-triazol-3-ylthioacetohydrazides show melanoma selectivity . The target compound’s derivatives require further optimization for enhanced efficacy.

Physicochemical and Selectivity Profiles

  • Lipophilicity: Isoxazole and pyridine moieties enhance solubility compared to aromatic systems (e.g., 4-chlorophenoxy) .
  • Selectivity : Benzothiazole derivatives exhibit cancer cell selectivity (e.g., 10-fold higher toxicity to C6 glioma vs. NIH3T3 fibroblasts) , whereas 1,2,4-triazol-3-ylthioacetohydrazides lack selectivity data .

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